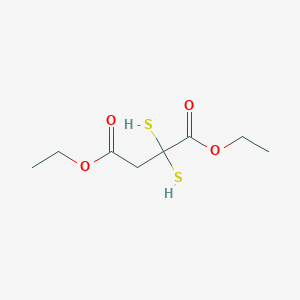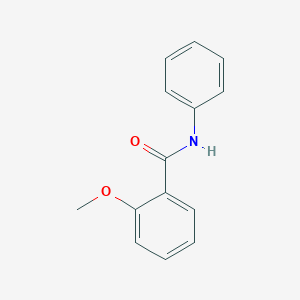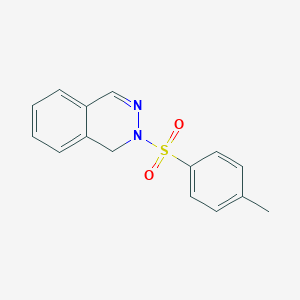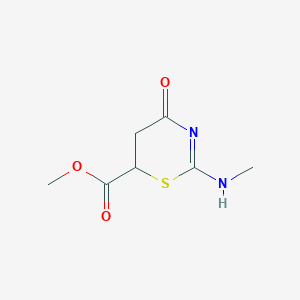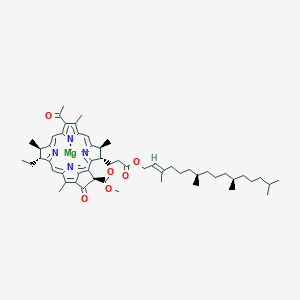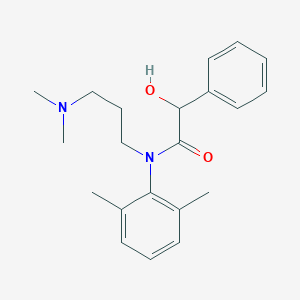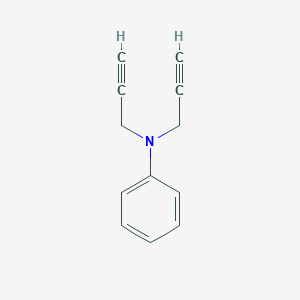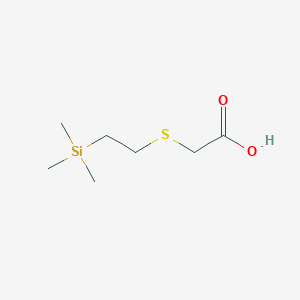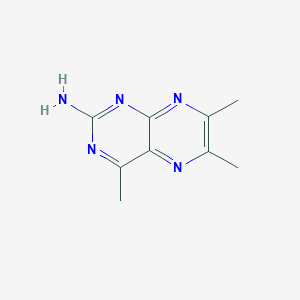
4,6,7-Trimethylpteridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethylpteridin-2-amine, also known as Alagebrium, is a synthetic compound that has been widely studied for its potential therapeutic applications in treating cardiovascular diseases. This compound belongs to the class of pteridines and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethylpteridin-2-amine involves the inhibition of advanced glycation end-products (AGEs) formation. AGEs are harmful compounds that are formed as a result of the non-enzymatic reaction between sugars and proteins. They are known to contribute to the development of various diseases including cardiovascular diseases. 4,6,7-Trimethylpteridin-2-amine inhibits AGEs formation by breaking down the existing AGEs and preventing the formation of new ones.
Biochemical and Physiological Effects:
4,6,7-Trimethylpteridin-2-amine has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system. It has also been shown to improve the elasticity of blood vessels, which is important in maintaining normal blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6,7-Trimethylpteridin-2-amine in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. However, one limitation is that 4,6,7-Trimethylpteridin-2-amine is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are several future directions for research on 4,6,7-Trimethylpteridin-2-amine. One area of research is the potential use of 4,6,7-Trimethylpteridin-2-amine in treating other diseases such as diabetes and neurodegenerative diseases. Another area of research is the development of more effective synthesis methods for 4,6,7-Trimethylpteridin-2-amine. Additionally, further studies are needed to fully understand the mechanism of action of 4,6,7-Trimethylpteridin-2-amine and its potential side effects.
Synthesemethoden
The synthesis of 4,6,7-Trimethylpteridin-2-amine involves the reaction of 4,6,7-trimethylpteridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 4,6,7-Trimethylpteridin-2-amine.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trimethylpteridin-2-amine has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system.
Eigenschaften
CAS-Nummer |
19153-01-6 |
|---|---|
Produktname |
4,6,7-Trimethylpteridin-2-amine |
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
4,6,7-trimethylpteridin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-4-5(2)12-8-7(11-4)6(3)13-9(10)14-8/h1-3H3,(H2,10,12,13,14) |
InChI-Schlüssel |
PIKGILGQDLQKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
